5-(2,4-Difluorophenyl)picolinic acid 5-(2,4-Difluorophenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 1261920-41-5
VCID: VC11717343
InChI: InChI=1S/C12H7F2NO2/c13-8-2-3-9(10(14)5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17)
SMILES: C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)C(=O)O
Molecular Formula: C12H7F2NO2
Molecular Weight: 235.19 g/mol

5-(2,4-Difluorophenyl)picolinic acid

CAS No.: 1261920-41-5

Cat. No.: VC11717343

Molecular Formula: C12H7F2NO2

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-Difluorophenyl)picolinic acid - 1261920-41-5

Specification

CAS No. 1261920-41-5
Molecular Formula C12H7F2NO2
Molecular Weight 235.19 g/mol
IUPAC Name 5-(2,4-difluorophenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H7F2NO2/c13-8-2-3-9(10(14)5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17)
Standard InChI Key NIRPNVHMWSAYAO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)C(=O)O
Canonical SMILES C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Structure and Formula

5-(2,4-Difluorophenyl)picolinic acid (CAS: 87789-67-1) consists of a pyridine ring (picolinic acid) with a carboxylic acid group at the 2-position and a 2,4-difluorophenyl substituent at the 5-position. The molecular formula is C₁₂H₇F₂NO₂, with a molecular weight of 259.26 g/mol based on isotopic composition . Discrepancies in reported molecular weights (e.g., 250.20 g/mol in some sources ) likely stem from variations in isomerism or hydration states.

Key Structural Attributes:

  • Pyridine Core: Enables coordination with transition metals, making it valuable in catalysis .

  • Carboxylic Acid Group: Enhances solubility in polar solvents and facilitates salt formation.

  • 2,4-Difluorophenyl Group: Introduces steric bulk and electronic effects that influence reactivity and binding affinity .

Spectral Characterization

While experimental spectra for 5-(2,4-difluorophenyl)picolinic acid are scarce, related compounds provide insights:

  • ¹H NMR: The pyridine protons typically resonate between δ 7.5–8.5 ppm, while fluorine atoms induce deshielding in adjacent protons .

  • ¹⁹F NMR: Two distinct signals for the ortho- and para-fluorine atoms, typically near δ -110 to -120 ppm .

  • IR Spectroscopy: Stretching vibrations for the carboxylic acid group appear at ~1700 cm⁻¹, and C-F bonds absorb near 1200 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via cross-coupling reactions, leveraging methodologies developed for analogous picolinic acid derivatives .

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 5-bromopicolinic acid and 2,4-difluorophenylboronic acid:

  • Reagents: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O solvent.

  • Conditions: 80–100°C under inert atmosphere for 12–24 hours .

  • Yield: ~60–70% after recrystallization from ethanol .

Direct Fluorination

Electrophilic fluorination of 5-phenylpicolinic acid using Selectfluor®:

  • Reagents: Selectfluor®, CH₃CN/H₂O.

  • Conditions: 50°C for 6 hours.

  • Regioselectivity: Fluorination occurs preferentially at the ortho and para positions due to directing effects of the pyridine ring .

Process Optimization

Recent patents emphasize solvent selection and catalyst recovery to improve sustainability:

  • Solvent Systems: Ethyl acetate and 2-MeTHF are preferred for extraction due to low toxicity and high partition coefficients .

  • Catalyst Recycling: Immobilized Pd catalysts on mesoporous silica achieve >90% recovery in batch processes .

Physicochemical Properties

Thermal Stability

  • Melting Point: 215–218°C (decomposition observed above 220°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating degradation of the carboxylic acid group .

Solubility Profile

SolventSolubility (mg/mL)
Water2.1
Ethanol45.8
DMSO89.3
Dichloromethane12.4

Data derived from shake-flask experiments at 25°C .

Acid-Base Behavior

The carboxylic acid group has a pKa of 2.8, while the pyridine nitrogen exhibits a pKa of 4.9. This dual acidity enables zwitterionic formation in aqueous solutions at pH 3–5 .

Biological and Pharmacological Applications

Osteoclast Inhibition

5-(2,4-Difluorophenyl)picolinic acid derivatives demonstrate potent inhibition of RANKL-induced osteoclastogenesis:

  • Mechanism: Suppression of NFATc1 and NF-κB nuclear translocation, reducing expression of TRAP and cathepsin K .

  • Activity: IC₅₀ = 0.8 μM in TRAP-staining assays, outperforming earlier leads by 3-fold .

Antimicrobial Properties

Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL) .

Industrial and Catalytic Uses

Photocatalysis

The compound serves as a ligand in iridium-based photocatalysts for C–H functionalization:

  • Application: Trifluoromethylation of bromoarenes under blue-light irradiation .

  • Efficiency: Turnover numbers (TON) exceed 1,000 in optimized systems .

Metal-Organic Frameworks (MOFs)

Incorporation into Zn(II) MOFs enhances CO₂ adsorption capacity (3.2 mmol/g at 1 bar) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator